molecular formula C8H12N2 B1488484 4-Cyclopropylpyrrolidine-3-carbonitrile CAS No. 2098004-25-0

4-Cyclopropylpyrrolidine-3-carbonitrile

Cat. No.: B1488484
CAS No.: 2098004-25-0
M. Wt: 136.19 g/mol
InChI Key: UYZGTYRBLVHMHP-UHFFFAOYSA-N
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Description

4-Cyclopropylpyrrolidine-3-carbonitrile is a chemical compound with the molecular formula C8H12N2 and a molecular weight of 136.19 g/mol This compound is part of the pyrrolidine family, which consists of nitrogen-containing heterocycles

Biochemical Analysis

Biochemical Properties

4-Cyclopropylpyrrolidine-3-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to interact with pyruvate dehydrogenase kinase 1 (PDHK1), inhibiting its protein stabilization . This interaction is crucial as PDHK1 is involved in the regulation of glycolysis, a fundamental metabolic pathway. By inhibiting PDHK1, this compound can modulate energy metabolism in cells, impacting various biochemical processes.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to inhibit cell proliferation and glycolysis in bladder cancer cells by destabilizing PDHK1 . This inhibition leads to reduced glucose uptake and lactate production, thereby affecting the Warburg effect, a characteristic metabolic feature of cancer cells. Additionally, this compound can impact gene expression by modulating the activity of transcription factors and other regulatory proteins.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s interaction with PDHK1 is a prime example, where it inhibits the enzyme’s activity by preventing its stabilization . This inhibition disrupts the glycolytic pathway, leading to altered cellular metabolism. Furthermore, this compound may also interact with other enzymes and proteins, either inhibiting or activating them, thereby influencing various biochemical pathways and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its inhibitory effects on PDHK1 over extended periods, leading to sustained alterations in cellular metabolism . The compound’s stability may vary under different experimental conditions, affecting its efficacy and potency.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibiting tumor growth by targeting PDHK1 . At higher doses, the compound could potentially cause toxic or adverse effects, impacting overall cellular function and health. It is essential to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing any harmful effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily influencing glycolysis through its interaction with PDHK1 . By inhibiting PDHK1, the compound reduces the conversion of pyruvate to lactate, thereby altering the metabolic flux within cells. This inhibition can lead to changes in metabolite levels, affecting overall cellular metabolism. Additionally, the compound may interact with other enzymes and cofactors, further influencing metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity and function. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can accumulate in specific compartments, influencing its localization and activity. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, the compound’s interaction with PDHK1 may occur in the cytoplasm, where it exerts its inhibitory effects on glycolysis. Additionally, the compound’s localization can influence its interactions with other biomolecules, further modulating its biochemical and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropylpyrrolidine-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the cyclization of amino acids or their derivatives under specific conditions. The reaction conditions may include the use of catalysts, temperature control, and the presence of solvents to facilitate the formation of the pyrrolidine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropylpyrrolidine-3-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

4-Cyclopropylpyrrolidine-3-carbonitrile has found applications in various scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of diseases.

  • Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

4-Cyclopropylpyrrolidine-3-carbonitrile is unique due to its cyclopropyl group, which imparts distinct chemical properties compared to other pyrrolidine derivatives. Similar compounds include:

  • Pyrrolidine: A simpler nitrogen-containing heterocycle without the cyclopropyl group.

  • Cyclopropylamine: A compound with a cyclopropyl group but lacking the pyrrolidine ring.

  • Pyrrolidinone: A related compound with a carbonyl group in the ring.

These compounds differ in their chemical reactivity and biological activity, highlighting the uniqueness of this compound.

Properties

IUPAC Name

4-cyclopropylpyrrolidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c9-3-7-4-10-5-8(7)6-1-2-6/h6-8,10H,1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYZGTYRBLVHMHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CNCC2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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